6-Deoxyglucose

概述

描述

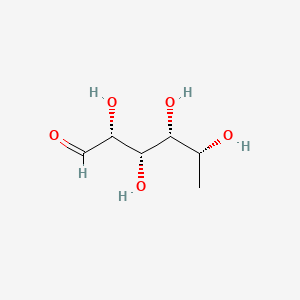

6-脱氧-α-D-葡萄糖是D-葡萄糖(右旋糖)的结构类似物,也是一种稳定的类似物。它在第6位碳原子上缺少羟基,这使其区别于D-葡萄糖。它也是甘露糖的类似物,在各种生化过程中发挥着重要作用。

准备方法

合成路线及反应条件: 6-脱氧-α-D-葡萄糖的合成可以通过多种方法实现。一种常见的方法是使用3,4-二-O-乙酰基-1,2-二脱氧-6-O-对甲苯磺酰基-D-吡喃葡萄糖作为起始原料。 关键步骤包括加入亚硝酰氯,与醇类或酚类缩合,以及转化为糖苷衍生物 。 另一种方法是使用大肠杆菌从L-鼠李糖中酶促生产 .

工业生产方法: 6-脱氧-α-D-葡萄糖的工业生产通常涉及大规模的酶促过程。这些方法旨在确保高产率和高纯度,使该化合物适用于研究和工业中的各种应用。

化学反应分析

反应类型: 6-脱氧-α-D-葡萄糖经历了几种类型的化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 可以使用常用的氧化剂,如高锰酸钾或三氧化铬。

还原: 通常使用硼氢化钠或氢化锂铝等还原剂。

取代: 可以使用亚硫酰氯或三溴化磷等试剂进行卤化反应。

主要形成的产物: 从这些反应中形成的主要产物包括各种6-脱氧-α-D-葡萄糖衍生物,它们可以进一步用于生化和药物研究 .

科学研究应用

Metabolic Research

6-Deoxyglucose is primarily used as a metabolic probe to study glucose transport mechanisms in various biological systems. Its uptake is facilitated by glucose transporters, and it serves as a non-radioactive alternative to traditional glucose analogs in metabolic studies.

Case Study: Glucose Transport in Yeast

Research conducted on Saccharomyces cerevisiae demonstrated the uptake of this compound in wild-type strains and mutants lacking hexokinase activity. This study provided insights into the mechanisms of glucose transport and metabolism in yeast cells, highlighting the role of specific transporters and enzymatic pathways involved in cellular glucose utilization .

Table 1: Comparison of this compound and Other Glucose Analogues

| Property | This compound | 2-Deoxyglucose | D-Glucose |

|---|---|---|---|

| Uptake Mechanism | GLUT-dependent | GLUT-dependent | GLUT-dependent |

| Radioactive | No | Yes | Yes |

| Use in Imaging | Limited | Widely used | Widely used |

| Metabolic Fate | Accumulates | Enters glycolysis | Enters glycolysis |

Cancer Research

In cancer research, this compound has been utilized to investigate the metabolic alterations characteristic of tumor cells. The compound's ability to mimic glucose allows researchers to study the Warburg effect, where cancer cells preferentially metabolize glucose through glycolysis even in the presence of oxygen.

Case Study: Tumor Metabolism

A notable application involved using this compound to assess glucose uptake in various cancer cell lines. Studies have shown that tumor cells exhibit increased uptake of this compound, which can be correlated with their proliferative capacity. This understanding aids in developing targeted therapies that exploit metabolic vulnerabilities in cancer cells .

Neurobiology

The role of this compound extends into neurobiology, where it is employed to study neuronal metabolism and glucose transport dynamics within the brain.

Case Study: Neuronal Activity Monitoring

In vivo imaging studies have demonstrated that this compound can be utilized to monitor glucose uptake in neurons during synaptic activity. For instance, one study observed that astrocytes showed rapid uptake of this compound during intense neuronal stimulation, indicating its potential use as a biomarker for neuronal activity .

Antifungal Applications

Recent findings have highlighted the antifungal properties of derivatives related to this compound. Specifically, UDP-4-keto-6-deoxyglucose has shown inhibitory effects on fungal growth by targeting nucleotide sugar-modifying enzymes.

Case Study: Antifungal Mechanism

Research revealed that UDP-4-keto-6-deoxyglucose inhibits the enzyme UGM (UDP-glucose 4-epimerase), which is crucial for fungal cell wall biosynthesis. This discovery opens avenues for developing new antifungal agents based on the structural framework of this compound derivatives .

Development of Fluorescent Probes

The fluorescent derivative of this compound, known as 6-NBDG (N-(7-nitrobenz-2-oxa-1,3-diazole)-6-deoxy-D-glucose), is increasingly used as a bioprobe for tracking glucose uptake in live cells.

Case Study: Imaging Glucose Transport

Fluorescent imaging using 6-NBDG has enabled real-time monitoring of glucose uptake dynamics in various cell types, including adipocytes and neurons. This method provides superior temporal resolution compared to traditional isotopic techniques, allowing researchers to observe rapid metabolic changes within seconds .

作用机制

6-脱氧-α-D-葡萄糖不被细胞代谢,这会导致内质网应激。 这种应激阻断癌细胞中的碳水化合物代谢,使其成为靶向化疗耐药的缺氧癌细胞的潜在治疗剂 。 该化合物通过抑制糖酵解和诱导2-脱氧葡萄糖-6-磷酸的积累来发挥作用,从而诱导细胞死亡 .

类似化合物:

2-脱氧-D-葡萄糖: 用于研究葡萄糖的生物学功能的糖酵解抑制剂.

D-异鼠李糖: 6-脱氧-α-D-葡萄糖的另一个名称.

表岩藻糖: 6-脱氧-α-D-葡萄糖的另一个名称.

奎诺糖: 6-脱氧-α-D-葡萄糖的另一个名称.

独特性: 6-脱氧-α-D-葡萄糖的独特之处在于它在第6位碳原子上缺少羟基,这使其在结构上不同于D-葡萄糖及其类似物。 这种结构差异使其能够用于其他葡萄糖类似物可能无效的特定生化和医学应用 .

相似化合物的比较

2-Deoxy-D-Glucose: Used as a glycolytic inhibitor in studying the biological function of glucose.

D-Isorhamnose: Another name for 6-Deoxy-Alpha-D-Glucose.

Epifucose: Another name for 6-Deoxy-Alpha-D-Glucose.

Quinovose: Another name for 6-Deoxy-Alpha-D-Glucose.

Uniqueness: 6-Deoxy-Alpha-D-Glucose is unique due to its lack of a hydroxyl group at the carbon 6 position, which makes it structurally different from D-glucose and its analogs. This structural difference allows it to be used in specific biochemical and medical applications where other glucose analogs may not be effective .

生物活性

6-Deoxyglucose (6-DG) is a deoxysugar that has garnered attention due to its biological activities, particularly in the context of bacterial pathogenesis and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is structurally similar to glucose, with the notable difference being the absence of a hydroxyl group at the C6 position, which is replaced by a hydrogen atom. This modification alters its biochemical interactions and biological functions.

Biosynthesis and Metabolism

The biosynthesis of 6-deoxyhexoses, including this compound, involves specific enzymatic pathways that convert nucleotide sugars into deoxysugars. The key steps typically include:

- Activation of Glucose : Conversion of glucose-1-phosphate to dTDP-d-glucose.

- Dehydration : Formation of dTDP-4-keto-6-deoxy-d-glucose through the action of dTDP-d-glucose-4,6-dehydratase.

- Reduction : Conversion to this compound via specific reductases.

These pathways are crucial for producing cell surface glycans in various bacteria, which play significant roles in host-pathogen interactions and virulence .

Antibacterial Properties

Research indicates that this compound can interfere with bacterial growth and pathogenicity. It has been shown to:

- Inhibit Biofilm Formation : In pathogens like Pseudomonas aeruginosa, this compound disrupts the synthesis of polysaccharides essential for biofilm formation, thereby reducing bacterial adherence and colonization .

- Modulate Host Immune Response : The presence of this compound in bacterial glycans can influence immune recognition, potentially leading to altered inflammatory responses in the host .

Case Studies

- Study on Helicobacter pylori :

-

Research on Macrolide Antibiotics :

- This compound is identified as an intermediate in the biosynthesis of certain macrolide antibiotics, highlighting its importance in pharmaceutical applications. The enzymatic pathways involved in this process have been characterized, showing that specific glycosyltransferases are crucial for attaching this compound to antibiotic structures .

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Antibiotic Development : Due to its role in bacterial cell wall synthesis, derivatives of this compound could be explored as potential antibiotics or adjuvants to enhance the efficacy of existing treatments .

- Cancer Research : Some studies suggest that deoxysugars like this compound may have effects on cancer cell metabolism and proliferation, warranting further investigation into their roles as potential anticancer agents .

Data Summary

| Property | Description |

|---|---|

| Chemical Formula | C₆H₁₂O₆ |

| Role in Bacteria | Component of cell surface glycans |

| Enzymatic Pathways | Involves glycosyltransferases and reductases |

| Potential Applications | Antibiotic development, cancer therapy |

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312192 | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-63-3, 7658-08-4 | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Quinovopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-quinovopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-QUINOVOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68BDH91OBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。